molecular formula C10H18N4 B13069847 1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine

1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13069847
M. Wt: 194.28 g/mol
InChI Key: NHMCQTRFEWLEHF-UHFFFAOYSA-N
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Description

1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound features a cyclohexylethyl group attached to the triazole ring, which imparts unique chemical and physical properties. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-cyclohexylethylamine and 1,2,4-triazole.

    Reaction Conditions: The 2-cyclohexylethylamine is reacted with 1,2,4-triazole under controlled conditions, often in the presence of a catalyst or under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction using continuous flow reactors or other large-scale synthesis techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The cyclohexylethyl group may enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall biological activity.

Comparison with Similar Compounds

1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    1-(2-Cyclohexylethyl)-1H-1,2,3-triazole: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.

    1-(2-Cyclohexylethyl)-1H-1,2,4-triazole: This compound lacks the amine group, which may affect its chemical reactivity and biological activity.

    1-(2-Cyclohexylethyl)-1H-1,2,4-triazol-5-amine: This compound has the amine group at a different position on the triazole ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-(2-cyclohexylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H18N4/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9/h8-9H,1-7H2,(H2,11,13)

InChI Key

NHMCQTRFEWLEHF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCN2C=NC(=N2)N

Origin of Product

United States

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